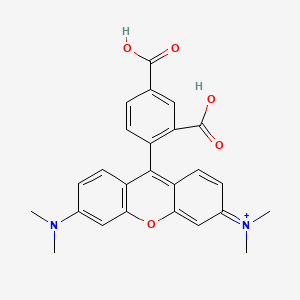
5-Carboxy methylrhodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxy methylrhodamine is a derivative of rhodamine, a family of fluorescent dyes. This compound is known for its strong fluorescence properties, making it highly valuable in various scientific applications. It is often used in biochemical assays, molecular biology, and medical diagnostics due to its ability to label and track biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy methylrhodamine typically involves the reaction of rhodamine with a carboxylating agent. One common method is the reaction of rhodamine with succinic anhydride in the presence of a base, such as pyridine, to form the carboxylic acid derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxy methylrhodamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds, which is useful for labeling proteins and other biomolecules.
Oxidation and Reduction: While the core structure of rhodamine is relatively stable, the carboxyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products
The major products formed from these reactions include various labeled biomolecules, which are used in fluorescence-based assays and imaging techniques .
Applications De Recherche Scientifique
5-Carboxy methylrhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Medicine: Utilized in diagnostic assays to detect specific biomarkers in clinical samples.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The primary mechanism of action of 5-Carboxy methylrhodamine involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy or spectroscopy . This property makes it an excellent tool for visualizing and tracking biological molecules in real-time.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxytetramethylrhodamine: Another rhodamine derivative with similar fluorescence properties.
6-Carboxyfluorescein: A fluorescein derivative used for similar applications but with different excitation and emission wavelengths.
Uniqueness
5-Carboxy methylrhodamine is unique due to its specific fluorescence characteristics, which make it highly suitable for certain applications where other dyes may not be as effective. Its stability and ability to form stable conjugates with biomolecules further enhance its utility in various scientific fields.
Propriétés
Formule moléculaire |
C25H23N2O5+ |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)/p+1 |
Clé InChI |
YMZMTOFQCVHHFB-UHFFFAOYSA-O |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


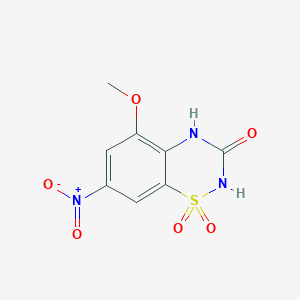


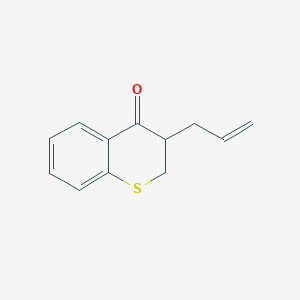
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)

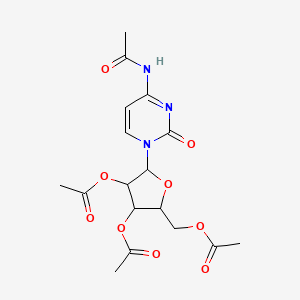
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
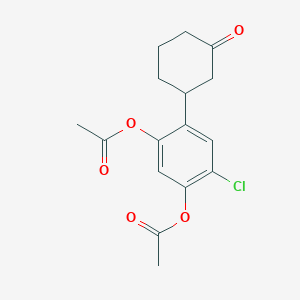
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
